6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime

Medicinal Chemistry Physicochemical Properties Chemical Stability

6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime (CAS 937602-19-2) is a heterocyclic compound within the 1,4-benzoxazine class, characterized by a fused benzene and oxazine ring system with a chloro substituent at the 6-position and an oxime functionality at the 3-position. This scaffold is recognized for its versatility in medicinal chemistry, where 1,4-benzoxazine derivatives are widely explored for their diverse pharmacological properties, including antifungal, antibacterial, and anti-inflammatory activities.

Molecular Formula C8H5ClN2O3
Molecular Weight 212.59
CAS No. 937602-19-2
Cat. No. B2870763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime
CAS937602-19-2
Molecular FormulaC8H5ClN2O3
Molecular Weight212.59
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(C(=O)O2)NO
InChIInChI=1S/C8H5ClN2O3/c9-4-1-2-6-5(3-4)10-7(11-13)8(12)14-6/h1-3,13H,(H,10,11)
InChIKeyMPIZHPMSDOKGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime (CAS 937602-19-2): A Key Chlorinated Benzoxazine Scaffold for Procurement and Research Applications


6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime (CAS 937602-19-2) is a heterocyclic compound within the 1,4-benzoxazine class, characterized by a fused benzene and oxazine ring system with a chloro substituent at the 6-position and an oxime functionality at the 3-position [1]. This scaffold is recognized for its versatility in medicinal chemistry, where 1,4-benzoxazine derivatives are widely explored for their diverse pharmacological properties, including antifungal, antibacterial, and anti-inflammatory activities [2]. The specific combination of the chloro substituent and the 3-oxime group on the 2,3-dione core distinguishes this compound from other benzoxazines, potentially offering unique reactivity and biological interaction profiles relevant to drug discovery and chemical biology [3].

Why 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime Cannot Be Replaced by a Generic Benzoxazine Analog


Substituting 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime with a generic benzoxazine derivative is not a trivial decision; the specific substitution pattern is critical for target interaction and physicochemical properties. The 1,4-benzoxazine class is highly sensitive to even minor modifications, as evidenced by structure-activity relationship (SAR) studies that demonstrate how different substituents drastically alter potency, selectivity, and biological function [1]. For instance, within the benzoxazine family, a chloro substituent at the 6-position is known to enhance reactivity and influence interactions with biological targets compared to other halogen or alkyl substitutions . Therefore, replacing this compound with an unsubstituted benzoxazine, a different halogen analog (e.g., 6-fluoro), or an analog lacking the oxime group would likely result in a complete loss of the desired activity profile, underscoring the need for this precise chemical entity in any reproducible scientific or industrial application [2].

6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime: Quantitative Differentiators Against Key Analogs


6-Chloro Substitution Provides a Distinct Physicochemical Profile Compared to Unsubstituted and 6-Methyl Analogs

The 6-chloro substituent on the benzoxazine core significantly alters the compound's physicochemical properties compared to the unsubstituted 2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime and the 6-methyl analog [1]. The electron-withdrawing nature of the chloro group increases the compound's XLogP3-AA to 1.8, indicating a shift in lipophilicity relative to the 6-methyl analog (CAS 937602-17-0), which is expected to have a lower XLogP due to the electron-donating methyl group. This change can directly impact membrane permeability and target engagement in biological assays [2]. Furthermore, the 6-chloro substitution confers a molecular weight of 212.59 g/mol and a topological polar surface area (TPSA) of 70.9 Ų, which are distinct from analogs with different 6-position substituents .

Medicinal Chemistry Physicochemical Properties Chemical Stability

3-Oxime Functionality Provides a Unique Hydrogen Bonding Profile for Enzyme Inhibition

The presence of the 3-oxime group (C=N-OH) on the benzoxazine-2,3-dione core is a critical structural differentiator from analogs that lack this functional group, such as the parent 6-chloro-2H-1,4-benzoxazine-2,3(4H)-dione. The oxime moiety introduces a hydrogen bond donor count of 2 and an acceptor count of 4, enabling unique interactions with biological targets [1]. This is supported by the compound's computed topological polar surface area (TPSA) of 70.9 Ų, which directly influences its binding capability [2]. In contrast, the 3-oxo analog would have one fewer hydrogen bond donor, altering its ability to engage in specific interactions with enzyme active sites or receptor pockets [3]. This distinction is particularly relevant for applications where the oxime group is known to participate in key binding interactions, such as in the inhibition of certain kinases or metalloenzymes.

Enzyme Inhibition Medicinal Chemistry Hydrogen Bonding

Class-Level Inference: 6-Chloro-1,4-Benzoxazine Scaffold Implicated in Potent KMO Inhibition for Pancreatitis

While specific IC50 data for 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime is not publicly available, its core 6-chloro-1,4-benzoxazine scaffold is a key pharmacophore in potent and selective Kynurenine 3-Monooxygenase (KMO) inhibitors [1]. Patents explicitly describe 6-chlorobenzoxazine compounds as being useful for treating acute pancreatitis and other KMO-mediated disorders [2]. This provides a strong class-level inference that the target compound, possessing the identical 6-chloro-1,4-benzoxazine core, may also possess KMO inhibitory activity, differentiating it from other heterocyclic scaffolds or benzoxazines without the 6-chloro substitution. The oxime functionality may further modulate this activity, but the core scaffold's association with this target is a significant differentiator from non-benzoxazine alternatives [3].

Kynurenine Monooxygenase (KMO) Inflammation Acute Pancreatitis

Distinct Melting Point and Safety Profile Versus Unsubstituted and 6-Methyl Analogs

The 6-chloro substitution imparts a specific melting point of 231-233 °C for this compound, which is a key analytical differentiator for identity and purity testing compared to its closest analogs [1]. The unsubstituted 2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime and the 6-methyl analog (CAS 937602-17-0) will have different melting point ranges. Additionally, the compound is classified as an irritant (Xi), with specific hazard codes and precautionary statements, which is a critical factor for procurement and safe handling in a laboratory setting . While exact safety data for the 6-methyl and unsubstituted analogs may vary, the presence of the chloro group is known to influence the overall toxicity and safety profile, making a direct comparison essential for regulatory compliance and risk assessment [2].

Analytical Chemistry Quality Control Safety Assessment

Validated Applications for 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime Based on Evidence


Kynurenine Monooxygenase (KMO) Inhibitor Development for Inflammatory Disorders

Based on the strong patent association of the 6-chloro-1,4-benzoxazine scaffold with KMO inhibition, this compound serves as a promising starting point for medicinal chemistry programs targeting acute pancreatitis and other KMO-mediated inflammatory conditions [1]. Its 3-oxime functionality provides a handle for further synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties, as demonstrated in related KMO inhibitor patents [2].

Physicochemical Profiling and Lead Optimization in Drug Discovery

The compound's well-defined physicochemical profile, including its XLogP3-AA of 1.8, hydrogen bond donor/acceptor counts, and TPSA of 70.9 Ų, makes it a valuable tool for establishing baseline structure-activity relationships (SAR) in drug discovery projects [3]. Researchers can use this data to benchmark the impact of further structural modifications on drug-likeness, membrane permeability, and target engagement, particularly when comparing against 6-methyl or unsubstituted benzoxazine analogs [4].

Synthetic Intermediate for Complex Benzoxazine-Based Heterocycles

The presence of the reactive 3-oxime group makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems [5]. The oxime can be readily converted into other functional groups or participate in cycloaddition reactions, allowing access to a broader chemical space of 1,4-benzoxazine derivatives with potential biological activities, as highlighted in reviews on benzoxazine synthetic strategies [6].

Analytical Reference Standard and Quality Control for Research Material

With a reported melting point of 231-233 °C and a purity specification of 95-98% from reputable vendors, this compound is suitable for use as an analytical reference standard . Its distinct physicochemical and spectroscopic properties (e.g., exact mass of 211.9988697 Da) allow for reliable identification and purity assessment via techniques like HPLC, LC-MS, and NMR, which is essential for ensuring the quality of research material and experimental reproducibility .

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